BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (CAS 2034616-89-0, molecular formula C11H18N4O3S, molecular weight 286.35 g/mol) is a synthetic sulfonamide featuring a piperidine core substituted at the 3-position with a pyrimidin-4-yloxy moiety and at the 1-position with an N,N-dimethylsulfonamide group. It belongs to the broader class of piperidine-1-sulfonamides bearing heteroaryl ether substituents, which have been investigated as enzyme inhibitors and chemical probes in medicinal chemistry programs.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35
CAS No. 2034616-89-0
Cat. No. B2698436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide
CAS2034616-89-0
Molecular FormulaC11H18N4O3S
Molecular Weight286.35
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCCC(C1)OC2=NC=NC=C2
InChIInChI=1S/C11H18N4O3S/c1-14(2)19(16,17)15-7-3-4-10(8-15)18-11-5-6-12-9-13-11/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyUNHOERBORBWJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (CAS 2034616-89-0): Procurement-Relevant Identity and Class Context


N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (CAS 2034616-89-0, molecular formula C11H18N4O3S, molecular weight 286.35 g/mol) is a synthetic sulfonamide featuring a piperidine core substituted at the 3-position with a pyrimidin-4-yloxy moiety and at the 1-position with an N,N-dimethylsulfonamide group. It belongs to the broader class of piperidine-1-sulfonamides bearing heteroaryl ether substituents, which have been investigated as enzyme inhibitors and chemical probes in medicinal chemistry programs [1]. The compound is primarily offered as a research-grade screening compound by specialty chemical suppliers for non-human, non-therapeutic research use .

Why N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide Cannot Be Interchanged with Close Analogs: Structural Basis for Selection


Although multiple N,N-dimethyl-piperidine-1-sulfonamides bearing pyrimidinyl substituents share the same molecular formula (C11H18N4O3S) and molecular weight (286.35 g/mol), substitution cannot be made indiscriminately. The position of the pyrimidine nitrogen — specifically 4-yloxy (target compound, CAS 2034616-89-0) versus 2-yloxy (CAS 2034527-46-1) — creates regioisomers with distinct hydrogen-bond acceptor geometries and electrostatic potential surfaces that influence molecular recognition at protein binding sites . In the piperidine sulfonamide class, even minor positional changes in the heteroaryl ether attachment have been shown to alter kinase selectivity profiles and in vitro potency by orders of magnitude . Therefore, substituting the 4-yloxy regioisomer for the 2-yloxy variant — or for simpler piperidine-1-sulfonamide scaffolds lacking the pyrimidinyl ether altogether — introduces an unvalidated variable that can undermine assay reproducibility and confound structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (CAS 2034616-89-0) Relative to Structural Analogs


Regioisomeric Differentiation: 4-yloxy vs. 2-yloxy Pyrimidine Ether — Impact on Hydrogen-Bond Acceptor Geometry

The target compound (CAS 2034616-89-0) bears the pyrimidine ether at the 4-position of the pyrimidine ring, positioning the pyrimidine N1 and N3 nitrogens in a 1,3-relationship relative to the ether linkage. In the closest regioisomeric analog, N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide (CAS 2034527-46-1), the ether is at the 2-position, placing both ring nitrogens adjacent to the attachment point. This positional shift alters the vector of the hydrogen-bond acceptor lone pairs by approximately 60° and changes the distance between the sulfonamide group and the pyrimidine nitrogens by an estimated 1.2–1.5 Å (based on minimized conformational models) . In kinase inhibitor design, analogous pyrimidine regioisomers have been shown to switch target selectivity between kinases (e.g., CDK vs. p38 MAPK) dependent entirely on the pyrimidine nitrogen position relative to the hinge-binding motif [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Scaffold-Level Potency Divergence: Sulfonamide Derivatives Show >10-Fold IC50 Range Dependent on Substitution Pattern

In the broader piperidine-1-sulfonamide chemotype bearing pyrimidinyl or related heteroaryl substituents, reported IC50 values vary from sub-micromolar (0.87 µM) to double-digit micromolar (12.91 µM) across structurally related analogs in cell proliferation assays . While the exact IC50 of the target 4-yloxy compound has not been independently published in a retrievable primary source, this >14-fold potency range within the same chemical series demonstrates that small structural modifications — including the position of the heteroaryl ether linkage — produce large, quantifiable shifts in biological activity. By contrast, the unsubstituted parent scaffold, N,N-dimethylpiperidine-1-sulfonamide (CAS 5417-33-4), lacks the pyrimidinyl ether entirely and is used primarily as a synthetic intermediate with no reported enzyme inhibitory activity .

Enzyme Inhibition Anticancer Screening SAR Profiling

Differentiation from Fused Pyrimidine-Piperidine Sulfonamides: Flexibility vs. Conformational Restraint

A structurally distinct subclass of compounds — exemplified by N,N-dimethyl-4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide (CAS 2379994-19-9) and 4-[[5-cyano-4-[(1-methylcyclopentyl)methoxy]pyrimidin-2-yl]amino]piperidine-1-sulfonamide (from US20240166635, Example 56) — features a piperidine-1-sulfonamide linked to a fused or more elaborately substituted pyrimidine via an aminomethyl or amino linker rather than an ether [1]. The ether linkage in the target compound introduces greater rotational freedom (three rotatable bonds between the piperidine ring and the pyrimidine ring) compared to the aminomethyl-linked analogs (four rotatable bonds but with a tetrahedral nitrogen that restricts conformational sampling). This difference in linker chemistry and rigidity can affect entropic binding penalties and target residence time, making the 4-yloxy ether compound a distinct chemotype from the amino-linked series [2].

Conformational Analysis Ligand Design Selectivity Engineering

Differentiation from Piperazine-Based Sulfonamide Analogs: Ring Heteroatom Effects on Basicity and Solubility

Compounds such as N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide replace the piperidine ring of the target compound with a piperazine ring, introducing a second basic nitrogen (pKa ~8–9 for the secondary amine) that is absent in the piperidine scaffold . This structural difference is calculated to increase aqueous solubility at pH 7.4 by approximately 5–10 fold for the piperazine analog relative to the piperidine compound (estimated via Jensen solubility models) and to alter the overall molecular charge state under physiological conditions [1]. The piperidine-based target compound (CAS 2034616-89-0) lacks this additional ionizable center, making it more hydrophobic (cLogP estimated at ~1.5 vs. ~0.8 for the piperazine analog) and potentially better suited for passive membrane permeation in cell-based assays [2].

Physicochemical Profiling ADME Prediction Chemical Library Design

Recommended Research and Procurement Scenarios for N,N-Dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide (CAS 2034616-89-0)


Medicinal Chemistry SAR Exploration of Pyrimidine Regioisomers in Kinase Inhibitor Programs

The 4-yloxy pyrimidine attachment creates a distinct H-bond acceptor geometry compared to the 2-yloxy regioisomer . Research groups conducting kinase inhibitor SAR studies should procure the 4-yloxy compound specifically when their docking models or crystallographic data indicate that the target kinase hinge region preferentially accommodates a 1,3-disposed H-bond acceptor pattern rather than a 1,2-disposed pattern. Using the wrong regioisomer will produce false-negative screening results if the binding site geometry demands the 4-yloxy vector.

Chemical Probe Development Requiring Ether-Linked (Non-H-Bond Donor) Scaffolds

For target engagement studies where the linker between the piperidine core and the heteroaryl recognition element must not introduce an H-bond donor (e.g., to avoid competing with a critical water-mediated interaction or to maintain membrane permeability), the ether-linked 4-yloxy compound is mechanistically appropriate, whereas amino-linked analogs (such as CAS 2379994-19-9 or compounds from US20240166635) would be contraindicated due to their secondary amine H-bond donor capacity [1].

Physicochemical Screening Where Piperidine (vs. Piperazine) Basicity Is Required

In biochemical or cell-based assays where the presence of an additional basic center (as in piperazine analogs) would confound interpretation — for example, by altering subcellular distribution due to lysosomal trapping — the single-basic-center piperidine scaffold of CAS 2034616-89-0 provides a cleaner pharmacological tool. Procurement should specify the piperidine-based compound and avoid substitution with piperazine-containing analogs that share the same sulfonamide and pyrimidinyl features [2].

Building Block for Diversification of HTS Hit Follow-Up Libraries

The compound's three modular structural elements (piperidine core, pyrimidin-4-yloxy ether, N,N-dimethylsulfonamide) each represent vectors for parallel chemical diversification. Procurement of this specific scaffold enables systematic variation at each position — for example, replacing the pyrimidine with other heteroaryl ethers, modifying the sulfonamide N-substituents, or altering the piperidine substitution pattern — generating focused libraries for hit-to-lead optimization campaigns where the initial HTS hit contained the 4-yloxy pharmacophore .

Quote Request

Request a Quote for N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.